{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHHRXRBPGKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Substituted Benzylamine Core
Route A: Reductive Amination
- Starting from 3-methoxy-4-(methylsulfanyl)benzaldehyde, reductive amination with methylamine can be employed.
- The aldehyde reacts with methylamine to form an imine intermediate.
- Subsequent reduction (e.g., using sodium borohydride or catalytic hydrogenation) yields the target amine.
This method is widely used for preparing benzylamines with various substituents due to its simplicity and efficiency.
Introduction of the Methylsulfanyl Group
- The methylsulfanyl substituent can be introduced by nucleophilic aromatic substitution or by thiolation of a suitable precursor.
- For example, a 4-halogenated-3-methoxybenzyl derivative can be reacted with sodium methylthiolate to substitute the halogen with a methylsulfanyl group.
- Alternatively, methylthiolation can be performed on a hydroxy-substituted intermediate using methylthiolating agents under basic conditions.
Methylation of the Amino Group
- The N-methyl group on the amine can be introduced by methylation of the primary amine intermediate.
- Common methylation reagents include formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
- Alternatively, direct use of methylamine in reductive amination introduces the methyl group directly.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aromatic substitution | Sodium methylthiolate, polar aprotic solvent (e.g., DMF) | Temperature: 50–100 °C; time: several hours |
| Reductive amination | Methylamine, sodium borohydride or catalytic hydrogenation (Raney Ni, Pd/C) | Solvent: methanol or ethanol; temp: 0–50 °C |
| Methylation of amine | Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide + base | Mild conditions to avoid overalkylation |
Industrial and Research Insights
- A patent (CN112174837B) describes industrial synthesis methods for related chiral amines involving selective reduction and deprotection steps with high purity and fewer reaction steps, which could be adapted for similar benzylamine derivatives.
- The reductive amination approach avoids multiple purification steps and hazardous catalysts when mild reducing agents like sodium borohydride are used.
- The methylsulfanyl group introduction via nucleophilic substitution is efficient and allows for good regioselectivity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 3-methoxy-4-(methylsulfanyl)benzaldehyde | Methylamine, NaBH4 or Pd/C | Direct, high yield, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | 4-halogenated-3-methoxybenzyl derivative | Sodium methylthiolate | Good regioselectivity | Halogenated precursors required |
| Methylation of Amine | Primary benzylamine intermediate | Formaldehyde + formic acid or MeI | Simple, selective N-methylation | Risk of overalkylation |
Research Findings and Notes
- The reductive amination step is temperature-sensitive; optimal yields are obtained between 0 and 50 °C with reaction times from 0.5 to 5 hours.
- Use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) enhances nucleophilic substitution efficiency.
- Catalytic hydrogenation methods often utilize Raney nickel or palladium catalysts, but safety concerns and cost may favor chemical reductants like sodium borohydride.
- Purification generally involves crystallization or chromatographic techniques, with the final product characterized by spectroscopic methods (NMR, MS).
Chemical Reactions Analysis
Types of Reactions
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), palladium on carbon (Pd/C)
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Amines
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The methylamine group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a. Positional Isomers
- [4-(Methylsulfanyl)phenyl]methyl Derivatives
- Structural Difference: Methylsulfanyl group at the para position (4-position) vs. meta (3-position) in the target compound.
- Meta substitution may enhance steric effects in interactions with biological targets .
b. Functional Group Replacements
- Methoxy vs. Hydroxy Groups
- Structural Difference: Hydroxy (-OH) group at the 4-position instead of methylsulfanyl (-SCH₃).
- Impact: The hydroxy group increases polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid membrane permeability compared to the methylsulfanyl group .
- Methylsulfanyl vs. Alkoxy Chains
- Structural Difference: A bulkier 2-methylpropoxy (-OCH₂CH(CH₃)₂) group replaces the methylsulfanyl.
- Impact: Increased steric bulk may reduce metabolic degradation but lower solubility due to higher hydrophobicity .
Amine Substituent Variations
- Methylamine vs. Larger Alkylamines
- Example : [3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(propyl)amine (hypothetical analog)
- Structural Difference: Propylamine (-NHCH₂CH₂CH₃) replaces methylamine (-NHCH₃).
Sulfur-Containing Analogues
- Methylsulfanyl vs. Arylthio or Trifluoromethylsulfanyl Example: (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate ()
- Structural Difference: Complex heterocyclic systems with arylthio (-S-Ar) and trifluoromethyl groups.
- Impact: Electron-withdrawing groups (e.g., -CF₃) and aromatic thioethers may enhance metabolic stability and receptor binding affinity but introduce synthetic complexity .
Table 1: Key Comparisons of Structural Analogs
| Compound Name | Molecular Weight | Key Substituents | logP (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 227.34 g/mol | 3-OCH₃, 4-SCH₃, -NHCH₃ | ~2.1 | Moderate lipophilicity; potential CNS activity |
| [4-(Methylsulfanyl)phenyl]methyl(propan-2-yl)amine | 225.36 g/mol | 4-SCH₃, -NHCH(CH₃)₂ | ~2.8 | Higher lipophilicity; increased steric bulk |
| 3-Methoxytyramine | 181.21 g/mol | 3-OCH₃, 4-OH, -NHCH₂CH₂NH₂ | ~0.5 | High polarity; dopaminergic activity |
| [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine | 279.40 g/mol | 3-OCH₃, 4-OCH₂CH(CH₃)₂, -NHCH₂CH₂CH₃ | ~3.2 | Low solubility; prolonged metabolic half-life |
Stability and Reactivity
- The methylsulfanyl group (-SCH₃) in the target compound is less polar than methoxy (-OCH₃) but more resistant to oxidative metabolism compared to thioethers with aromatic substituents .
- Tertiary amines (e.g., propylamine derivatives) are generally more stable toward oxidation than secondary amines like the target compound .
Toxicity Considerations
- Limited data exist for the target compound, but analogs with methylsulfanyl groups (e.g., ) show moderate dermal irritation risks. Propylamine derivatives may exhibit higher acute toxicity due to increased lipid solubility .
Biological Activity
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine , with the molecular formula C10H15NOS, is a substituted phenylamine characterized by the presence of functional groups such as a methoxy group, a methylsulfanyl group, and a methylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The structural features of this compound include:
- Methoxy Group (-OCH3) : Enhances lipophilicity, potentially influencing absorption and distribution.
- Methylsulfanyl Group (-SCH3) : May participate in redox reactions and influence biological interactions.
- Methylamine Group (-CH2NHCH3) : Can act as a nucleophile in various biochemical reactions.
These functionalities suggest that the compound could interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The methoxy and methylsulfanyl groups may facilitate hydrogen bonding and hydrophobic interactions with biological receptors.
- Nucleophilic Participation : The methylamine group can engage in nucleophilic attacks, potentially affecting enzyme activity or signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Methoxy-4-methylphenylamine | Methoxy and methyl groups on phenyl | Antidepressant properties |
| 4-Methoxythiophenol | Methoxy and thiol groups | Antioxidant activity |
| N,N-Dimethyl-4-methylaniline | Dimethylamino group on phenyl | Used in dye synthesis |
This table illustrates that while there are compounds with similar functional groups, the unique combination of methoxy and methylsulfanyl functionalities alongside a methylamine moiety may confer distinct pharmacological profiles.
In Vitro Studies
While specific studies on this compound are scarce, related compounds have demonstrated significant biological activities:
- Antibacterial Activity : Compounds similar in structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
- Antifungal Activity : Similar compounds have been tested against fungi, showing promising results with MIC values ranging from 0.004 to 0.06 mg/mL .
Computational Predictions
Computational studies using molecular docking simulations can offer insights into the binding affinities of this compound to various receptors. These simulations are essential for predicting its therapeutic potential and guiding empirical testing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. The methylsulfanyl group is sensitive to oxidation, so inert atmospheres (N₂/Ar) and low-temperature conditions are critical to prevent sulfoxide/sulfone byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, with yields optimized by controlling stoichiometry of methylamine derivatives and monitoring pH during amination.
- Key Considerations : Use TLC or HPLC to track intermediates. Evidence suggests that substituting polar aprotic solvents (e.g., DMF) for THF improves solubility of aromatic intermediates .
Q. How can the crystalline structure of this compound be determined, and which software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography, particularly for resolving methoxy and methylsulfanyl group orientations . ORTEP-3 is recommended for graphical representation to visualize thermal ellipsoids and hydrogen-bonding networks .
- Data Interpretation : Pay attention to disorder in the methylsulfanyl moiety; constraints or restraints in SHELXL may be required to stabilize refinement .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR/IR data reconciled?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. The methylsulfanyl group (δ ~2.5 ppm in ¹H) may split due to coupling with adjacent methoxy protons. Use DEPT-135 to confirm CH₂/CH₃ groups in the amine backbone .
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹). Contradictions between calculated (DFT) and observed peaks often arise from solvent effects; compare with NIST Chemistry WebBook benchmarks .
Advanced Research Questions
Q. How does the methylsulfanyl group influence reactivity in cross-coupling reactions, and what mechanistic pathways are proposed?
- Mechanistic Insights : The -SMe group acts as a directing group in C-H activation reactions (e.g., Pd-catalyzed arylation). Computational studies (DFT) suggest that electron donation from sulfur stabilizes transition states, favoring ortho-functionalization . Competing oxidation to sulfoxides under aerobic conditions can alter regioselectivity; monitor via LC-MS .
- Experimental Design : Use radical scavengers (e.g., TEMPO) to test for radical intermediates in coupling reactions. Compare yields under inert vs. aerobic conditions .
Q. What strategies resolve discrepancies in hydrogen-bonding patterns observed in crystallographic vs. computational models?
- Analysis : Discrepancies often arise from crystal packing effects not captured in gas-phase DFT. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, the methoxy group may form unexpected C-H···O bonds with adjacent aromatic rings, altering torsion angles .
- Validation : Cross-validate with solid-state NMR to confirm hydrogen positions. SHELXL’s HKLF 5 format can incorporate restraints for weak H-bonds .
Q. How can computational modeling predict biological activity, and which docking parameters are critical for this compound?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the methylsulfanyl group as a flexible ligand. Parameterize sulfur’s van der Waals radius (1.85 Å) and partial charge (-0.25) based on RESP-derived charges .
- Validation : Compare docking scores with analogous compounds (e.g., methylsulfonyl derivatives) to assess the impact of sulfur oxidation state on target binding .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields, and what factors are most critical?
- Root Cause Analysis : Variability often stems from trace moisture (degrades intermediates) or inconsistent purification. Karl Fischer titration of solvents and activated molecular sieves (3Å) improve reproducibility .
- Mitigation : Document exact stoichiometry of NaBH₄ (if used in reductive amination) and reaction time. Over-reduction can form tertiary amine byproducts .
Q. Why do crystallographic studies report differing space groups for this compound, and how can this be resolved?
- Analysis : Polymorphism is likely due to solvent of crystallization (e.g., ethanol vs. acetonitrile). Screen multiple solvents and use XPREP (SHELXTL) for space group determination. Twinning (e.g., pseudo-merohedral) may require TWINABS for data correction .
Safety & Compliance
Q. What safety protocols are essential when handling the methylsulfanyl moiety due to its potential toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
